![molecular formula C16H21NO3 B2454850 N-isopentyl-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide CAS No. 1203357-26-9](/img/structure/B2454850.png)
N-isopentyl-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide
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Overview
Description
N-isopentyl-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide, also known as GW501516, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. GW501516 is a PPARδ receptor agonist, a type of protein that regulates gene expression and plays a crucial role in various physiological processes.
Mechanism of Action
N-isopentyl-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide works by activating the PPARδ receptor, which regulates the expression of genes involved in energy metabolism, inflammation, and cell differentiation. Activation of PPARδ by N-isopentyl-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, resulting in improved endurance and performance. N-isopentyl-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide also reduces inflammation by inhibiting the expression of pro-inflammatory cytokines and increasing the expression of anti-inflammatory cytokines.
Biochemical and Physiological Effects:
N-isopentyl-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide has been shown to have several biochemical and physiological effects, including increased fatty acid oxidation, improved glucose uptake, reduced inflammation, and improved endurance and performance. N-isopentyl-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide also increases the expression of genes involved in mitochondrial biogenesis, leading to increased energy production and improved metabolic function.
Advantages and Limitations for Lab Experiments
N-isopentyl-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide has several advantages for lab experiments, including its high potency, specificity, and selectivity for the PPARδ receptor. However, N-isopentyl-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide also has some limitations, including its relatively short half-life and potential toxicity at high doses.
Future Directions
There are several potential future directions for research on N-isopentyl-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide, including its use as a potential treatment for metabolic disorders such as type 2 diabetes and obesity, its potential as a performance-enhancing drug in sports, and its potential as a cancer therapy. Further research is also needed to investigate the long-term effects of N-isopentyl-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide on human health and its potential toxicity at high doses.
Synthesis Methods
N-isopentyl-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide can be synthesized through a multistep process starting from 2,3-dihydro-1H-inden-5-ol. The first step involves the conversion of 2,3-dihydro-1H-inden-5-ol to 3-bromo-2,3-dihydro-1H-inden-5-ol using N-bromosuccinimide (NBS) and acetic acid. The second step involves the reaction of 3-bromo-2,3-dihydro-1H-inden-5-ol with isopentylamine and sodium hydride to form N-isopentyl-3-bromo-2,3-dihydro-1H-inden-5-amine. The final step involves the reaction of N-isopentyl-3-bromo-2,3-dihydro-1H-inden-5-amine with ethyl 2-(chloroacetyl)acetate to form N-isopentyl-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide.
Scientific Research Applications
N-isopentyl-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide has been extensively studied for its potential applications in various fields, including sports performance enhancement, metabolic disorders, and cancer. In sports, N-isopentyl-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide has been shown to increase endurance and improve performance by enhancing the utilization of fatty acids for energy production. In metabolic disorders, N-isopentyl-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide has been shown to improve insulin sensitivity and reduce inflammation, making it a potential treatment for type 2 diabetes and obesity. In cancer, N-isopentyl-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide has been shown to inhibit tumor growth by inducing apoptosis and inhibiting angiogenesis.
properties
IUPAC Name |
N-(3-methylbutyl)-2-[(3-oxo-1,2-dihydroinden-5-yl)oxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-11(2)7-8-17-16(19)10-20-13-5-3-12-4-6-15(18)14(12)9-13/h3,5,9,11H,4,6-8,10H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJFDXJFKFYWNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)COC1=CC2=C(CCC2=O)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-isopentyl-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide |
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